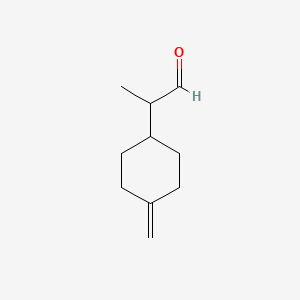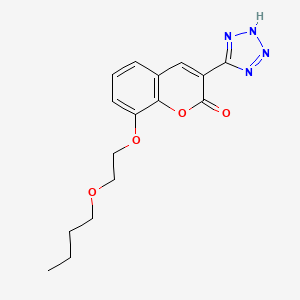
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is a complex organic compound that belongs to the class of indazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of piperidine and butyl groups through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include alkyl halides, piperidine, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)benzene
- 1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)pyridine
Uniqueness
1-(3-Piperidinobutyl)-3-(5-methyl-3-piperidinohexylamino)indazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
88837-05-2 |
|---|---|
Fórmula molecular |
C28H47N5 |
Peso molecular |
453.7 g/mol |
Nombre IUPAC |
N-(5-methyl-3-piperidin-1-ylhexyl)-1-(3-piperidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C28H47N5/c1-23(2)22-25(32-19-10-5-11-20-32)14-16-29-28-26-12-6-7-13-27(26)33(30-28)21-15-24(3)31-17-8-4-9-18-31/h6-7,12-13,23-25H,4-5,8-11,14-22H2,1-3H3,(H,29,30) |
Clave InChI |
MCEHCXYYHDEFIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCNC1=NN(C2=CC=CC=C21)CCC(C)N3CCCCC3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















